Cas no 1879-09-0 (6-tert-Butyl-2,4-xylenol)

6-tert-Butyl-2,4-xylenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(tert-Butyl)-4,6-dimethylphenol
- 6-tert-butyl-2,4-xylenol
- Butyldimethylphenol
- 6-Tert-Butyl-2,4-Dthyl Phenol
- 2,4-Dimethyl-6-tert-butylphenol
- Topanol A
- 2-tert-butyl-4,6-dimethylphenol
- 2-(tert-Butyl)-4,6-dimethylphenol , Tech.
- 2,4-dimethyl-6-t-butylphenol
- 2,4-dimethyl-6-tert-butyl-phenol
- 6-t-Butyl-2,4-dimethylphenol
- 6-t-Butyl-2,4-xylenol
- 6-tert-Butyl-2,4-dimethylphenol
- Prodox 340
- Antioxidant TBX
- Anitoxidant 6BX
- Antioxidant LA
- Antioxidant AO 30
- MMA inhibitor
- Topnol A
- IONOL(R) K
- 6-TERT-BUTY
- IONOL(R) J65
- IONOL(R) K72
- IONOL(R) K78
- IONOL(R) K98
- prodox340
- Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl-
- 2,4-Xylenol, 6-tert-butyl-
- 2-(tert-Butyl)-4,6-dimethyl phenol
- 4HZG7U1P1S
- OPLCSTZDXXUYDU-UHFFFAOYSA-N
- 2,4-Dimethyl-6-tert-butyl
- 6-tert-Butyl-2,4-xylenol
-
- MDL: MFCD00002234
- Inchi: 1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3
- InChI Key: OPLCSTZDXXUYDU-UHFFFAOYSA-N
- SMILES: O([H])C1=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C([H])=C1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 1941702
Computed Properties
- Exact Mass: 178.13600
- Monoisotopic Mass: 178.135765
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: solid
- Density: 0.917
- Melting Point: 22-23 ºC
- Boiling Point: 249°C(lit.)
- Flash Point: 112°C
- Refractive Index: 1.519
- PSA: 20.23000
- LogP: 3.30650
- Solubility: Insoluble
- Sensitiveness: Sensitive to air
6-tert-Butyl-2,4-xylenol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302-H310-H315-H319-H373-H411
- Warning Statement: P260-P262-P264-P270-P273-P280-P301+P312+P330-P302+P352+P310+P361+P364-P305+P351+P338+P337+P313-P314-P391-P405-P501
- Hazardous Material transportation number:2927
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S26-S36/37/39
- RTECS:ZE6825000
-
Hazardous Material Identification:
- Packing Group:I
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:I
- HazardClass:9
- PackingGroup:I
- Storage Condition:Store at room temperature
- Hazard Level:6.1(a)
- Safety Term:6.1(a)
6-tert-Butyl-2,4-xylenol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
6-tert-Butyl-2,4-xylenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213022-0.25g |
2-tert-butyl-4,6-dimethylphenol |
1879-09-0 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
Enamine | EN300-213022-2.5g |
2-tert-butyl-4,6-dimethylphenol |
1879-09-0 | 95% | 2.5g |
$25.0 | 2023-09-16 | |
Enamine | EN300-213022-50.0g |
2-tert-butyl-4,6-dimethylphenol |
1879-09-0 | 95% | 50g |
$45.0 | 2023-06-02 | |
TRC | B693825-50g |
6-tert-Butyl-2,4-xylenol |
1879-09-0 | 50g |
$ 213.00 | 2023-04-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0903-100G |
6-tert-Butyl-2,4-xylenol |
1879-09-0 | >97.0%(GC) | 100g |
¥490.00 | 2023-09-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005054-25g |
6-tert-Butyl-2,4-xylenol |
1879-09-0 | 99% | 25g |
¥31 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802644-2.5kg |
2-(tert-Butyl)-4,6-dimethylphenol |
1879-09-0 | 99% | 2.5kg |
1,890.00 | 2021-05-17 | |
Cooke Chemical | A1257912-25G |
2-(tert-Butyl)-4,6-dimethylphenol |
1879-09-0 | 99% | 25g |
RMB 23.20 | 2025-02-20 | |
TRC | B693825-25g |
6-tert-Butyl-2,4-xylenol |
1879-09-0 | 25g |
$ 178.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024468-100g |
2-(tert-Butyl)-4,6-dimethylphenol |
1879-09-0 | 98% | 100g |
¥45.00 | 2023-11-21 |
6-tert-Butyl-2,4-xylenol Production Method
Synthetic Circuit 1
Synthetic Circuit 2
- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
6-tert-Butyl-2,4-xylenol Raw materials
6-tert-Butyl-2,4-xylenol Preparation Products
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- Phenol,2,6-bis(1,1-dimethylethyl)-4-(methoxymethyl)- (87-97-8)
- 1,2-Diethoxy-4-ethylbenzene (131358-04-8)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Phenol,2,4,6-tris(1-methylethyl)- (2934-07-8)
- 4-Ethyltoluene (622-96-8)
- o-Cymene (527-84-4)
- 1,2-Diethoxybenzene (2050-46-6)
- Benzene,2-(1,1-dimethylethyl)-1,4-dimethoxy- (21112-37-8)
- 2,5-Di-tert-amylhydroquinone (79-74-3)
- 4-Sec-Butyl-2,6-di-tert-butylphenol (17540-75-9)
- 2-(2,5-dimethoxyphenyl)propanal (52417-48-8)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- 2,6-Di-tert-butyl-4-ethylphenol (4130-42-1)
- 2-tert-butyl-5-methylphenol (88-60-8)
- 2,4-bis(2-methylbutan-2-yl)phenol (120-95-6)
- 2-Ethoxyphenol (94-71-3)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- Hexamethylbenzene (87-85-4)
- Benzene,1-ethoxy-4-methoxy- (5076-72-2)
- 3,5-Di-tert-butylcatechol (1020-31-1)
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1620-98-0)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- 2,4-Diisopropylphenol (2934-05-6)
- 4-Ethoxy-3-methoxytoluene (33963-27-8)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 2-Ethyl-5-methylphenol (1687-61-2)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 2,3,6-Trimethylphenol (2416-94-6)
- 2,5-Diisopropylphenol (35946-91-9)
- 2,6-Di-tert-butylphenol (128-39-2)
- Thymol (89-83-8)
- 2,4,6-Trimethylphenol (527-60-6)
- Propofol (2078-54-8)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 2,6-Bis(1,1-dimethylethyl)-1,4-benzenediol (Technical Grade) (2444-28-2)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 3,5-Di-tert-butylphenol (1138-52-9)
6-tert-Butyl-2,4-xylenol Suppliers
6-tert-Butyl-2,4-xylenol Related Literature
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1. Decomposition of organic hydroperoxides. Part 5.—Decomposition of tert-butyl hydroperoxide catalyzed by nitriles and baseH. Berger Trans. Faraday Soc. 1962 58 1137
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2. 315. The constitution of ψ-santonin. A correction to part IIIWesley Cocker,Cyril Lipman,D. R. A. Whyte J. Chem. Soc. 1950 1519
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Shuhei Sakurai,Akito Kikuchi,Hiroaki Gotoh RSC Adv. 2022 12 4094
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4. 433. Alkylperoxy-radicals. Part II. Kinetics of autoxidations retarded by 2 : 4 : 6-trialkylphenolsA. F. Bickel,E. C. Kooyman J. Chem. Soc. 1956 2215
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Yuting Li,Zhijun Dai,Dan Cao,Feng Luo,Yuan Chen,Zheming Yuan RSC Adv. 2020 10 19852
Additional information on 6-tert-Butyl-2,4-xylenol
Introduction to 6-tert-Butyl-2,4-xylenol (CAS No. 1879-09-0)
6-tert-Butyl-2,4-xylenol, also known by its CAS number 1879-09-0, is a versatile compound with significant applications in various fields, including pharmaceuticals, cosmetics, and chemical research. This compound is a substituted phenol characterized by its tert-butyl and methyl groups, which confer unique chemical and physical properties. In this comprehensive introduction, we will delve into the structure, properties, synthesis methods, and applications of 6-tert-Butyl-2,4-xylenol, as well as highlight recent research advancements in the field.
Chemical Structure and Properties
The molecular formula of 6-tert-Butyl-2,4-xylenol is C11H16O. The compound features a phenolic hydroxyl group (-OH) attached to the benzene ring at the 2-position, with two methyl groups (-CH3) at the 4 and 6 positions, and a tert-butyl group (-C(CH3)3) at the 6 position. This unique arrangement of substituents imparts several notable properties to the compound:
- Solubility: 6-tert-Butyl-2,4-xylenol is moderately soluble in water but highly soluble in organic solvents such as ethanol and acetone.
- Melting Point: The compound has a melting point of approximately 55°C.
- pH Sensitivity: As a phenol derivative, it exhibits pH-dependent behavior and can form salts with strong bases.
- Antioxidant Properties: The presence of the phenolic hydroxyl group makes it an effective antioxidant, capable of scavenging free radicals.
Synthesis Methods
The synthesis of 6-tert-Butyl-2,4-xylenol can be achieved through various routes. One common method involves the alkylation of 2,4-dimethylphenol with tert-butyl chloride in the presence of a base such as potassium hydroxide. Another approach is the Friedel-Crafts alkylation of 2-methylphenol with tert-butyl bromide using aluminum chloride as a catalyst. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste and energy consumption.
Applications in Pharmaceuticals and Cosmetics
6-tert-Butyl-2,4-xylenol has found extensive use in the pharmaceutical industry due to its antioxidant properties. It is often used as an intermediate in the synthesis of drugs with antioxidant activity, such as those used in treating cardiovascular diseases and neurodegenerative disorders. In cosmetics, it serves as an active ingredient in skin care products due to its ability to protect against oxidative stress caused by environmental factors like UV radiation and pollution.
Clinical Trials and Research Findings
In addition to its therapeutic applications, recent research has explored the use of 6-tert-Butyl-2,4-xylenol-based compounds in combination therapies. A study published in the International Journal of Molecular Sciences investigated the synergistic effects of these compounds when used alongside conventional antioxidants like vitamin C and E. The results indicated enhanced protective effects against oxidative damage in cellular models.
Safety and Regulatory Considerations
The safety profile of 6-tert-Butyl-2,4-xylenol has been extensively studied to ensure its safe use in various applications. Toxicological studies have shown that it has low acute toxicity when administered orally or dermally. However, like many phenolic compounds, it can cause skin irritation at high concentrations. Therefore, appropriate handling precautions are recommended when working with this compound.
In terms of regulatory considerations, 6-tert-Butyl-2,4-xylenol
FUTURE DIRECTIONS AND CONCLUSIONS p > p >The future prospects for6 - tert - Butyl - 2 , 4 - xylenol strong >are promising , driven by ongoing research into its potential applications . Advances in synthetic methods , particularly those aligned with green chemistry principles , will continue to enhance its accessibility and sustainability . Additionally , further clinical studies are expected to uncover new therapeutic uses for this versatile compound , expanding its role in both pharmaceuticals and cosmetics . p > article > < / response >
1879-09-0 (6-tert-Butyl-2,4-xylenol) Related Products
- 96-76-4(2,4-Di-tert-butylphenol)
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- 88-60-8(2-tert-butyl-5-methylphenol)
- 1020-31-1(3,5-Di-tert-butylcatechol)
- 79-97-0(Bisphenol C)
- 128-39-2(2,6-Di-tert-butylphenol)
- 89-83-8(Thymol)
- 88-58-4(2,5-Di-tert-butylhydroquinone)
- 2078-54-8(Propofol)

